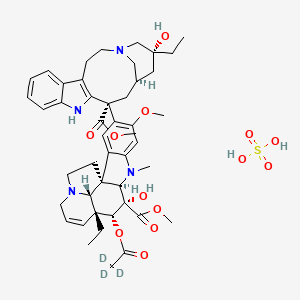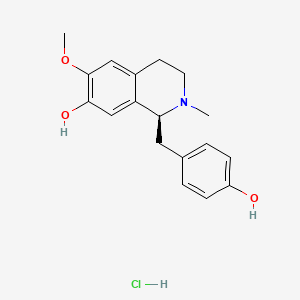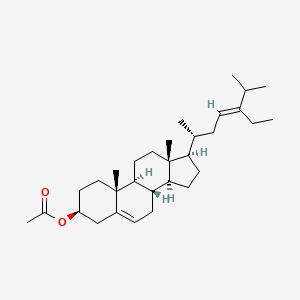
(3beta,23E)-Stigmasta-5,23-dien-3-ol 3-Acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3beta,23E)-Stigmasta-5,23-dien-3-ol 3-Acetate is a sterol derivative, which is a type of organic molecule related to steroids. Sterols are essential components of cell membranes in plants and animals, and they play a crucial role in maintaining cell structure and function. This particular compound is known for its potential biological activities and is often studied for its various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,23E)-Stigmasta-5,23-dien-3-ol 3-Acetate typically involves several steps, starting from simpler sterol precursors. The process often includes:
Hydroxylation: Introduction of hydroxyl groups to the sterol backbone.
Acetylation: Conversion of hydroxyl groups to acetate esters using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Dehydration: Removal of water molecules to form double bonds, often using dehydrating agents like phosphorus oxychloride (POCl3) or sulfuric acid (H2SO4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale extraction from natural sources such as plant sterols, followed by chemical modification. The process is optimized for yield and purity, often using advanced techniques like chromatography for purification.
Analyse Chemischer Reaktionen
Types of Reactions
(3beta,23E)-Stigmasta-5,23-dien-3-ol 3-Acetate can undergo various chemical reactions, including:
Oxidation: Conversion to ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogenation of double bonds using catalysts like palladium on carbon (Pd/C).
Substitution: Replacement of functional groups, such as halogenation using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: SOCl2 in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Saturated sterol derivatives.
Substitution: Halogenated sterol derivatives.
Wissenschaftliche Forschungsanwendungen
(3beta,23E)-Stigmasta-5,23-dien-3-ol 3-Acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and nutraceuticals.
Wirkmechanismus
The mechanism of action of (3beta,23E)-Stigmasta-5,23-dien-3-ol 3-Acetate involves its interaction with cell membranes, where it helps maintain membrane fluidity and integrity. It may also interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cholesterol: A well-known sterol with similar structural features.
Ergosterol: A sterol found in fungi with similar biological roles.
Sitosterol: A plant sterol with comparable applications in health and industry.
Uniqueness
(3beta,23E)-Stigmasta-5,23-dien-3-ol 3-Acetate is unique due to its specific structural modifications, which confer distinct biological activities and potential therapeutic benefits. Its acetate group and double bonds differentiate it from other sterols, making it a valuable compound for targeted research and applications.
Eigenschaften
Molekularformel |
C31H50O2 |
|---|---|
Molekulargewicht |
454.7 g/mol |
IUPAC-Name |
[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R)-5-ethyl-6-methylhept-4-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C31H50O2/c1-8-23(20(2)3)10-9-21(4)27-13-14-28-26-12-11-24-19-25(33-22(5)32)15-17-30(24,6)29(26)16-18-31(27,28)7/h10-11,20-21,25-29H,8-9,12-19H2,1-7H3/b23-10+/t21-,25+,26+,27-,28+,29+,30+,31-/m1/s1 |
InChI-Schlüssel |
WXYOEOGKDKKAGX-NRNYOMSRSA-N |
Isomerische SMILES |
CC/C(=C\C[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)/C(C)C |
Kanonische SMILES |
CCC(=CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(6,7,9,10-Tetrahydro-6,10-methano-8H-pyrazino[2,3-h][3]benzazepin-8-yl)ethanone](/img/structure/B13449674.png)

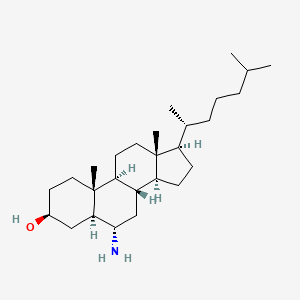
![4-[3-(4-Acetamidopyridin-1-ium-1-yl)propanoyloxy]butyl 3-(4-acetamidopyridin-1-ium-1-yl)propanoate](/img/structure/B13449691.png)
![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazole-5-carboxylic acid](/img/structure/B13449696.png)
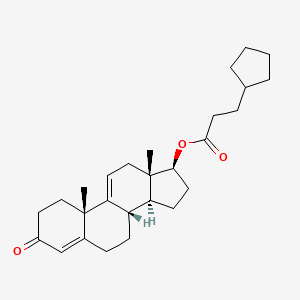
![1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrochloride](/img/structure/B13449709.png)
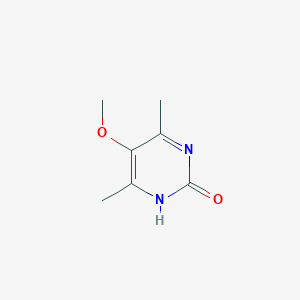
![3-[(E)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B13449729.png)
